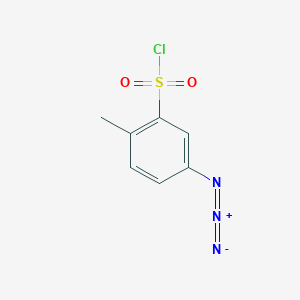

5-Azido-2-methylbenzenesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Azido-2-methylbenzenesulfonyl chloride is a compound extensively used in scientific research and industry. It is a derivative of benzenesulfonyl chloride, an organosulfur compound that is a colorless viscous oil and reacts with compounds containing reactive N-H and O-H bonds .

Chemical Reactions Analysis

Azides, such as 5-Azido-2-methylbenzenesulfonyl chloride, can be used as nucleophiles in S_N2 reactions . They can also be reduced to primary amines, liberating N2 in the process .科学的研究の応用

Chemical Transformations and Synthesis

Sulfonyl chlorides, including 5-Azido-2-methylbenzenesulfonyl chloride, play a crucial role in organic synthesis, particularly in the formation of sulfonamides and sulfonyl azides. These compounds are key intermediates in synthesizing a wide range of chemicals, including pharmaceuticals, dyes, and materials with specific functional properties. For instance, sulfonylcarbamimidic azides from sulfonyl chlorides and 5‐aminotetrazole were studied, showcasing the potential for generating a variety of azide-containing compounds that could be used in further chemical transformations or as reagents in materials science (PeetNorton et al., 1987).

Polymer and Materials Science

In the context of polymer and materials science, sulfonyl chlorides, including potentially 5-Azido-2-methylbenzenesulfonyl chloride, can be utilized to modify polymers or create new polymeric materials with desired properties. The study on initiator efficiency in atom transfer radical polymerization (ATRP) using tosyl chloride highlights the potential of sulfonyl chlorides in polymer chemistry, suggesting that similar compounds could be used to initiate or modify polymers in a controlled manner, enhancing their properties for specific applications (Gurr et al., 2005).

Advanced Oxidation Processes

Sulfonyl chlorides and azides can participate in advanced oxidation processes, indicating the potential for 5-Azido-2-methylbenzenesulfonyl chloride to be involved in environmental and wastewater treatment research. The study on the effects of chloride ion on the degradation of Acid Orange 7 by sulfate radical-based advanced oxidation process hints at the complex interactions that can occur in the presence of chloride ions, potentially relevant to the environmental degradation or activation of sulfonyl chloride-based compounds (Yuan et al., 2011).

Bioconjugation and Drug Development

Furthermore, sulfonyl chlorides, including azido derivatives, can be essential in bioconjugation techniques for drug development and biomolecule labeling. The utilization of 4-fluorobenzenesulfonyl chloride for activating hydroxyl groups of polymeric carriers demonstrates the potential of sulfonyl chlorides in creating bioconjugates, suggesting similar applications for 5-Azido-2-methylbenzenesulfonyl chloride in developing targeted drug delivery systems or diagnostic tools (Chang et al., 1992).

将来の方向性

While specific future directions for 5-Azido-2-methylbenzenesulfonyl chloride are not mentioned in the search results, azobenzenes, a related class of compounds, have seen significant interest in the pharmaceutical sector . They are being integrated into materials for controlling properties and biological phenomena .

特性

IUPAC Name |

5-azido-2-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O2S/c1-5-2-3-6(10-11-9)4-7(5)14(8,12)13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQACOKQQEXNDCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=[N+]=[N-])S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azido-2-methylbenzenesulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-Chlorophenyl)-2-[4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2582711.png)

![3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol hydrochloride](/img/no-structure.png)

![2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2582718.png)

![7-(2-Ethoxyethyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2582719.png)

![4-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2582722.png)

![1-Carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol](/img/structure/B2582726.png)

![(Z)-2-(2-chlorophenyl)-3-{4-[5-(trifluoromethyl)-2-pyridinyl]phenyl}-2-propenenitrile](/img/structure/B2582728.png)

![7-Iodofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B2582729.png)

![(3E)-1-benzyl-3-{[(4-methoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2582730.png)

![2-methyl-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}propanamide](/img/structure/B2582732.png)